[3-(Difluoromethoxy)-2-fluorophenyl]methanol, also known as (5-(difluoromethoxy)-2-fluorophenyl)methanol, is an organic compound characterized by the presence of difluoromethoxy and fluorophenyl groups attached to a methanol moiety. This compound is of interest due to its unique structural features, which may impart distinctive chemical properties and biological activities. It is primarily classified under the category of fluorinated organic compounds, which are widely studied for their applications in pharmaceuticals and agrochemicals.
The synthesis of [3-(difluoromethoxy)-2-fluorophenyl]methanol typically involves several key steps:
The industrial production of this compound may involve larger-scale applications of these synthetic routes, optimized for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to enhance efficiency and product quality .
The molecular formula of [3-(difluoromethoxy)-2-fluorophenyl]methanol is , with a molecular weight of 192.13 g/mol. The compound features a phenyl ring substituted with a difluoromethoxy group and a hydroxymethyl group.
Property | Value |
---|---|
Molecular Formula | C₈H₇F₃O₂ |
Molecular Weight | 192.13 g/mol |
IUPAC Name | [5-(difluoromethoxy)-2-fluorophenyl]methanol |
InChI | InChI=1S/C8H7F3O2/c9-7-2-1-6(13-8(10)11)3-5(7)4-12/h1-3,8,12H,4H2 |
InChI Key | QZTMIGUOQXOYAI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1OC(F)F)CO)F |
[3-(Difluoromethoxy)-2-fluorophenyl]methanol can participate in various chemical reactions:
The mechanism of action for [3-(difluoromethoxy)-2-fluorophenyl]methanol involves its interactions at the molecular level, particularly through its reactive functional groups:
This compound's unique electronic configuration due to the fluorine substituents may significantly affect its reactivity and interactions with biological targets .
[3-(Difluoromethoxy)-2-fluorophenyl]methanol has several scientific applications:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: